6-Fluorochromone
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluorochromone and its derivatives typically involves strategies that incorporate fluorine into the chromone structure. For example, 6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid can be synthesized from p-fluorophenol, with the (R)- and (S)-isomers obtained through the formation of salts with optically active amines (Yang et al., 2005).
Molecular Structure Analysis
The molecular structure of 6-Fluorochromone derivatives has been studied using various spectroscopic techniques. Electronic [UV–Visible] and vibrational [FT-IR] investigation, along with NMR spectroscopic analysis, provides insight into the main vibrational bands and the electronic properties of these molecules, revealing the impact of the fluorine substitution on the chromone core (Erdoğdu et al., 2019).
Chemical Reactions and Properties
Fluorine's introduction to the chromone structure enhances its reactivity and interaction with other molecules. For instance, N-methylbenzylammonium fluorochromate(VI) on silica gel demonstrates selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones, showcasing the unique reactivity of fluorochromone derivatives (Kassaee et al., 2004).
Physical Properties Analysis
The physical properties of 6-Fluorochromone derivatives, such as their photophysical characteristics, are of significant interest. They exhibit high fluorescence quantum yields and molar extinction coefficients, making them potential candidates for applications in live-cell imaging (Dyrager et al., 2009).
Chemical Properties Analysis
The chemical properties of 6-Fluorochromone derivatives are influenced by the fluorine atom, which affects their electron distribution and overall chemical behavior. Studies on the synthesis and reactions of compounds like N-methylbenzylammonium fluorochromate(VI) illustrate the selective and efficient oxidant capabilities of these fluorinated chromone derivatives, highlighting their utility in organic synthesis (Kassaee et al., 2004).
Scientific Research Applications
Application in Synthesis of Fluorine-Containing Chromone-Tetrazoles
- Summary of the Application : 6-Fluorochromone-3-carboxaldehyde is used in the synthesis of fluorine-containing chromone-tetrazoles . These compounds can have various applications in medicinal chemistry due to the biological activity of chromones and tetrazoles.
Application in Synthesis of Optically Pure 6-Fluoro-chroman-2-carboxylic Acids
- Summary of the Application : Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process .
- Methods of Application or Experimental Procedures : A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus was presented . Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis .
- Results or Outcomes : In this study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield . This is the first reported enzymatic resolution technique of FCCAs, and represents significant advantages over those chemical resolution methods .
Application in Synthesis of Fluoro-3-[hydroxy (6-methylpyridin-2-yl)methyl]chromone
Safety And Hazards
As with any chemical compound, safety precautions should be followed when handling 6-Fluorochromone. It is advisable to consult Material Safety Data Sheets (MSDS) for specific safety information. Common safety practices include wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding skin or eye contact .
properties
IUPAC Name |
6-fluorochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIGSYZUTMYUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350992 | |
Record name | 6-Fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromone | |
CAS RN |
105300-38-7 | |
Record name | 6-Fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluorochromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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